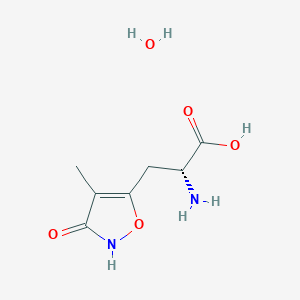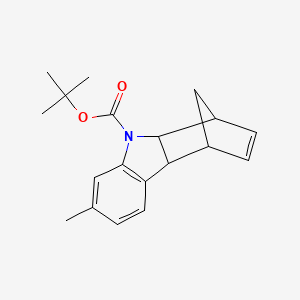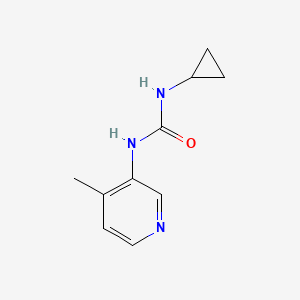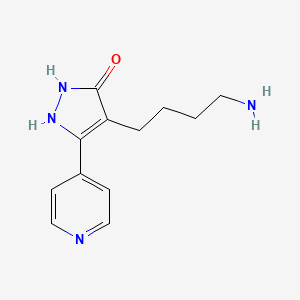
4-(4-Aminobutyl)-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminobutyl)-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one: , also known by its chemical structure, is an intriguing compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
The synthetic route to this compound involves several steps. One common method is the tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . The reaction proceeds under mild, environmentally friendly conditions and completes quickly within an hour. The Boc (tert-butoxycarbonyl) protecting group is easily recyclable, making it promising for industrial production.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: The products formed vary based on the reaction type and conditions.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: In drug discovery and medicinal chemistry.
Medicine: Potential therapeutic agents due to their diverse pharmacological properties.
Industry: As intermediates for fine chemicals and pharmaceuticals.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Remember that scientific advancements continually expand our understanding of compounds like this one
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-(4-aminobutyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C12H16N4O/c13-6-2-1-3-10-11(15-16-12(10)17)9-4-7-14-8-5-9/h4-5,7-8H,1-3,6,13H2,(H2,15,16,17) |
InChI Key |
BHADZISTMKGOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C(=O)NN2)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
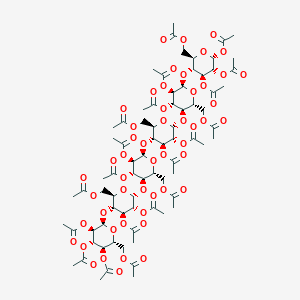
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)

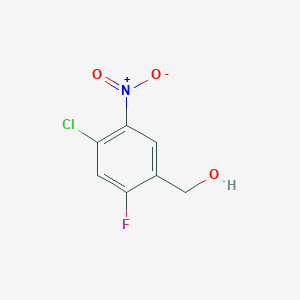
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
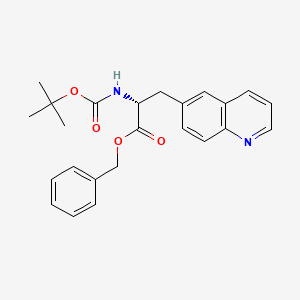
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
